molecular formula C8H7F4N B1406158 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline CAS No. 1511180-15-6

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Cat. No. B1406158
CAS RN: 1511180-15-6
M. Wt: 193.14 g/mol
InChI Key: NZGWXSMGRPJDDP-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F4N . It is a clear yellow to brown-red liquid .


Synthesis Analysis

This compound has been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .


Molecular Structure Analysis

The molecular weight of 4-Fluoro-3-(trifluoromethyl)aniline is 179.11 . The linear formula of this compound is FC6H3(CF3)NH2 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 207-208°C and a density of 1.393 g/mL at 25°C . Its refractive index is 1.466 .

Scientific Research Applications

Vibrational Analysis and NLO Materials

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research is important for understanding the electron donating and withdrawing effects on the structure of aniline. Additionally, these studies contribute to the development of potentially useful nonlinear optical (NLO) materials (Revathi et al., 2017).

Synthesis of Antitumor Agents

This compound serves as an intermediate in the synthesis of the antitumor agent nilotinib. Its synthesis involves a series of reactions starting from 3,5-dinitro-1-trifluoromethylbenzene, demonstrating its role in pharmaceutical research (Yang Shijing, 2013).

Novel Synthons for Isoxazoles and Triazines

It has been used in the creation of novel synthons for isoxazoles and 1,3,5-triazines. This research highlights its utility in synthesizing complex chemical structures, which can have various applications in chemistry and materials science (Strekowski et al., 1995).

Herbicidal Activity

Derivatives of this compound have been synthesized and evaluated for their herbicidal activities. This application is significant in the field of agriculture, particularly in the development of more effective herbicides (Wu et al., 2011).

Organic Synthesis and Medicinal Chemistry

The compound has been used in the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating its role in the development of diverse organic structures. This area of research is important for the discovery of new drugs and organic materials (Wu et al., 2021).

Antiandrogen Activity

Research into its derivatives has led to the discovery of novel, potent antiandrogens. This is particularly relevant in the treatment of androgen-responsive diseases (Tucker et al., 1988).

Safety and Hazards

This compound is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation .

properties

IUPAC Name

4-fluoro-3-methyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-5(9)2-3-6(13)7(4)8(10,11)12/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWXSMGRPJDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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